1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the piperazine and phenyl groups. Common synthetic routes include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Coupling Reactions: The final step often involves coupling the thiadiazole and piperazine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(thio)ethanone: Lacks the thiadiazole ring, making it less complex.
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole: Similar structure but different connectivity of the rings.
1-(4-Phenylpiperazin-1-yl)-2-(o-tolyl)ethanone: Lacks the thiadiazole ring, affecting its chemical properties.
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to the combination of the piperazine, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-16-7-5-6-10-18(16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUBQNJPVYEZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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